molecular formula C6H8FNO B1259983 Nicotinyl alcohol hydrofluoride CAS No. 62756-44-9

Nicotinyl alcohol hydrofluoride

Cat. No.: B1259983
CAS No.: 62756-44-9
M. Wt: 129.13 g/mol
InChI Key: NMZZYGAYPQWLGY-UHFFFAOYSA-N
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Description

Contextualization in Pyridine (B92270) Chemistry and Hydrohalide Salts

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. wikipedia.orgbritannica.com Its structure is analogous to benzene, with a nitrogen atom replacing one of the methine groups. wikipedia.org The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to react with acids to form salts, known as pyridinium (B92312) salts. wikipedia.orgfiveable.me

Hydrohalide salts are formed from the reaction of a basic compound, in this case, the pyridine derivative nicotinyl alcohol, with a hydrogen halide. In the case of nicotinyl alcohol hydrofluoride, the hydrogen halide is hydrofluoric acid (HF). The production process involves the reduction of nicotinic acid to form 3-Pyridinemethanol (B1662793) (nicotinyl alcohol), which is then reacted with hydrofluoric acid. deascal.com This reaction results in the formation of a salt where the fluoride (B91410) ion is associated with the protonated pyridine ring of the nicotinyl alcohol molecule. Pyridine itself is a weak base and readily forms salts with various acids. chemicalbook.com

Historical Overview of Chemical Investigations

The history of pyridine chemistry dates back to the 19th century. Impure pyridine was likely prepared by early alchemists, but it was Scottish chemist Thomas Anderson who, in the late 1840s, isolated the pure compound from animal bone oil. acs.org The structure of pyridine was elucidated decades later. wikipedia.orgacs.org Significant advancements in the synthesis of pyridine derivatives were made in the late 19th and early 20th centuries, with the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924) being notable examples. wikipedia.orgacs.org

While the broader history of pyridine chemistry is extensive, specific investigations into this compound are more recent. It was initially explored for its potential in oral care due to its ability to inhibit plaque formation. deascal.com Research into its synthesis and properties is driven by its applications in various fields, including cosmetics. deascal.com

Structural Framework and Related Chemical Entities

The core of this compound is the nicotinyl alcohol molecule, also known as 3-pyridinemethanol. nist.govnist.gov This molecule consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH). nih.gov The hydrofluoride salt is formed by the protonation of the nitrogen atom in the pyridine ring by hydrofluoric acid.

A number of chemical entities are structurally related to this compound, primarily other pyridine derivatives and salts.

Table 1: Related Chemical Entities

Compound Name Molecular Formula Relationship to this compound
Nicotinyl Alcohol C₆H₇NO The parent alcohol from which the hydrofluoride salt is derived. nist.govnist.gov
Nicotinic Acid C₆H₅NO₂ The precursor to nicotinyl alcohol. deascal.comevitachem.com
Pyridine C₅H₅N The fundamental heterocyclic structure. wikipedia.org
Nicotinyl Alcohol Tartrate C₁₀H₁₃NO₇ A different salt of nicotinyl alcohol, formed with tartaric acid. nih.gov

The chemical and physical properties of nicotinyl alcohol and its hydrofluoride salt are distinct.

Table 2: Chemical and Physical Properties

Property Nicotinyl Alcohol This compound
Molecular Formula C₆H₇NO nist.govnist.gov C₆H₈FNO medkoo.com
Molecular Weight 109.13 g/mol nih.gov 129.13 g/mol medkoo.com
Appearance Crystalline solid wikipedia.org Solid powder medkoo.com
Solubility Soluble in water and alcohol wikipedia.org To be determined medkoo.com

| CAS Number | 100-55-0 nist.govnist.gov | 62756-44-9 medkoo.com |

The following table lists the compound names mentioned in this article.

Table 3: Compound Nomenclature

Compound Name
This compound
3-Pyridinemethanol, hydrofluoride (1:1)
Nicotinic acid
Pyridine
Nicotinyl alcohol
3-Pyridinemethanol
Hydrofluoric acid
Nicotinyl Alcohol Tartrate

Properties

IUPAC Name

pyridin-3-ylmethanol;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.FH/c8-5-6-2-1-3-7-4-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZZYGAYPQWLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CO.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021265
Record name Nicotinyl alcohol hydrofluoride
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Molecular Weight

129.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62756-44-9
Record name 3-Pyridinemethanol, hydrofluoride (1:1)
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Record name Nicotinyl alcohol hydrofluoride
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Record name Nicotinyl alcohol hydrofluoride
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Record name Fluoronicomethanol
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Record name NICOTINYL ALCOHOL HYDROFLUORIDE
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Synthetic Methodologies and Chemical Synthesis Pathways for Nicotinyl Alcohol Hydrofluoride and Its Precursors

Routes to 3-Pyridinemethanol (B1662793) (Nicotinyl Alcohol)

3-Pyridinemethanol, also known as Nicotinyl alcohol, is a key precursor in the synthesis of Nicotinyl alcohol hydrofluoride. deascal.com It is an aromatic primary alcohol featuring a hydroxymethyl group at the third position of the pyridine (B92270) ring. The synthesis of this intermediate can be achieved through various chemical pathways.

Reduction of Nicotinic Acid

A prevalent method for synthesizing 3-Pyridinemethanol involves the reduction of nicotinic acid (Vitamin B3) or its esters. deascal.comscholarsresearchlibrary.com One approach is the esterification of nicotinic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate (B505614). This ester is then subsequently reduced to 3-pyridyl methanol. scholarsresearchlibrary.com

Sodium borohydride (B1222165) (NaBH₄) in methanol is a commonly used reducing agent for this transformation. scholarsresearchlibrary.com While NaBH₄ is a relatively mild reducing agent, its reducing capacity can be enhanced by factors such as the use of co-solvents like tetrahydrofuran (B95107) (THF) and carrying out the reaction under reflux conditions. scholarsresearchlibrary.com The use of a large excess of sodium borohydride in methanol has been reported to achieve high yields in the reduction of methyl nicotinate. scholarsresearchlibrary.comresearchgate.net

Table 1: Reduction of Nicotinic Acid Derivatives to 3-Pyridinemethanol

Starting Material Reducing Agent/System Solvent(s) Key Conditions Yield Reference
Nicotinic Acid 1. Esterification (Methanol, H₂SO₄) 2. NaBH₄-MeOH THF Reflux High scholarsresearchlibrary.com
Methyl Nicotinate NaBH₄-MeOH (20-fold excess) Methanol Not Specified High scholarsresearchlibrary.comresearchgate.net
Ester Compounds Ruthenium complex, Potassium methoxide, H₂ Tetrahydrofuran 100°C, 10-336 h Not Specified chemicalbook.com

Alternative Chemical Reduction Strategies for Pyridine-3-carbinol Derivatives

Alternative strategies for the synthesis of 3-Pyridinemethanol and its derivatives have also been explored. One such method begins with 3-cyanopyridine, which is reduced using a palladium-carbon (Pd/C) catalyst in a hydrogen atmosphere to yield 3-aminomethylpyridine hydrochloride. This intermediate is then converted to 3-Pyridinemethanol through treatment with ethyl nitrite. chemicalbook.com

Palladium-catalyzed reactions, in general, offer a versatile route to pyridine derivatives. Furthermore, recent research has investigated photocatalytic methods utilizing titanium dioxide to oxidize pyridine derivatives into 3-Pyridinemethanol.

Formation of this compound

This compound is synthesized from its precursor, 3-Pyridinemethanol.

Reaction of 3-Pyridinemethanol with Hydrofluoric Acid

The formation of this compound is achieved through the direct reaction of 3-Pyridinemethanol with hydrofluoric acid (HF). deascal.com This reaction involves the protonation of the alcohol group by the strong acid, forming a hydrofluoride salt. The process typically involves dissolving nicotinyl alcohol in a suitable solvent, such as ethanol, and then slowly adding hydrofluoric acid while maintaining a low temperature to manage the exothermic nature of the reaction. msu.edu Careful control of the reaction conditions is crucial to ensure the safety and purity of the final product.

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is increasingly important in the synthesis of pyridine derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.innih.gov These principles focus on the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.inbiosynce.com

In the context of synthesizing 3-Pyridinemethanol and its derivatives, green approaches include:

Catalysis: Utilizing catalysts, such as metal-pyridine complexes, can reduce the amount of reagents needed, increase reaction rates, and improve selectivity. biosynce.com This minimizes waste and energy consumption.

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can lead to excellent yields, pure products, and significantly reduced reaction times. nih.gov

Solvent Selection: The use of environmentally benign solvents or even solventless conditions is a key aspect of green chemistry. rasayanjournal.co.inresearchgate.net For instance, some functionalized pyridines can be used in biphasic systems that allow for easy separation and recycling of the solvent. biosynce.com

One-Pot Multicomponent Reactions: These reactions are efficient as they combine multiple synthetic steps into a single operation, reducing waste, time, and resources. nih.gov

Synthesis of Nicotinoyl Chloride Hydrochloride as a Key Intermediate

Nicotinoyl chloride hydrochloride is another important derivative of nicotinic acid that can serve as a key intermediate in various syntheses. It is typically prepared by reacting nicotinic acid with thionyl chloride. prepchem.comprepchem.com The reaction is often carried out at reflux temperature, and the excess thionyl chloride is subsequently removed under vacuum. prepchem.com The resulting crystalline acid chloride hydrochloride can then be used in further reactions. For instance, it can be reacted with choline (B1196258) chloride to produce O-nicotinoylcholine chloride hydrochloride. google.com

To obtain the free base of nicotinoyl chloride, the hydrochloride salt can be treated with a base. An alternative preparation involves reacting the potassium salt of nicotinic acid with an excess of thionyl chloride in the presence of a few drops of DMF. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Nicotinyl Alcohol Hydrofluoride

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of nicotinyl alcohol hydrofluoride is largely defined by the vibrations of the pyridine (B92270) ring, the hydroxymethyl group, and the effects of protonation by hydrofluoric acid. The protonation of the pyridine nitrogen significantly perturbs the electronic structure of the ring, leading to noticeable shifts in the characteristic vibrational modes. researchgate.netnist.gov

Key vibrational bands for the parent compound, nicotinyl alcohol, are observed for the O-H, C-H, C=C, C=N, and C-O bonds. nih.govnist.gov The broad O-H stretching vibration, typical for alcohols, is expected in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The characteristic pyridine ring stretching vibrations (ν(C=C) and ν(C=N)) are typically found in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.netresearchgate.netacs.org

Upon formation of the hydrofluoride salt, significant changes are anticipated. The most prominent change is the appearance of a broad and complex band in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in pyridinium (B92312) salts. This band often overlaps with the C-H stretching vibrations. Furthermore, the pyridine ring vibrations are expected to shift to higher wavenumbers due to the increased bond order and force constants resulting from the positive charge on the nitrogen atom. For instance, bands in the 1400-1600 cm⁻¹ region of pyridine are known to shift to higher frequencies upon protonation. researchgate.net The C-O stretching vibration, typically around 1000-1050 cm⁻¹, may also be influenced by changes in the electronic environment.

Table 1: Predicted FTIR Spectral Data for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for Nicotinyl AlcoholPredicted Wavenumber (cm⁻¹) for this compoundExpected Intensity
O-HStretching~3300-3400~3300-3400Broad, Strong
N⁺-HStretchingN/A~2500-3000Broad, Strong
Aromatic C-HStretching~3010-3090~3010-3100Medium
Aliphatic C-HStretching~2850-2960~2850-2960Medium
C=C, C=N (Pyridine Ring)Stretching~1570-1590, ~1470-1490, ~1425-1435Shifted to higher frequency (e.g., ~1600-1630, ~1500-1550)Medium to Strong
C-OStretching~1030Minor shiftStrong
Pyridine RingIn-plane bendingMultiple bandsShiftedMedium to Weak
Pyridine RingOut-of-plane bendingMultiple bandsShiftedMedium to Weak

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the pyridine ring. The Raman spectrum of nicotinyl alcohol is expected to be dominated by the ring breathing modes of the pyridine moiety, which are typically strong and sharp. researchgate.netethz.chaps.org For pyridine itself, a very strong band appears around 1000 cm⁻¹ (ring breathing) and another strong band around 1030 cm⁻¹ (trigonal ring breathing). researchgate.netsemi.ac.cn

In this compound, the protonation of the nitrogen atom is expected to cause shifts in these characteristic Raman bands. Studies on pyridine adsorption on silver electrodes and in different solutions have shown that the frequencies of these modes are sensitive to the molecular environment and interactions. ethz.chsemi.ac.cnacs.org The interaction with the fluoride (B91410) ion and the protonation will likely lead to an increase in the frequency of the ring breathing modes, reflecting the stiffening of the ring structure. The C-H and O-H stretching vibrations will also be present but are typically weaker in Raman spectra compared to the ring modes.

Table 2: Predicted Raman Spectral Data for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for Nicotinyl AlcoholPredicted Wavenumber (cm⁻¹) for this compoundExpected Intensity
Pyridine RingRing Breathing (symmetric)~990-1010Shifted to higher frequency (~1010-1030)Strong
Pyridine RingTrigonal Ring Breathing~1030-1050Shifted to higher frequency (~1040-1060)Strong
Aromatic C-HStretching~3050-3070Minor shiftMedium
C-CRing Stretching~1570-1600Shifted to higher frequencyMedium

Nuclear Magnetic Resonance (NMR) Spectroscopies

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of each proton and carbon atom in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of nicotinyl alcohol shows distinct signals for the protons on the pyridine ring and the hydroxymethyl group. chemicalbook.comchemicalbook.com The chemical shifts of the aromatic protons are typically in the range of 7.0-8.5 ppm, with their exact positions and splitting patterns determined by their position relative to the nitrogen atom and the substituent. The methylene protons of the -CH₂OH group usually appear as a singlet around 4.6-4.7 ppm, and the hydroxyl proton gives a broad singlet whose position can vary depending on the solvent and concentration. chemicalbook.comlibretexts.org

Upon formation of the hydrofluoride salt, a significant downfield shift is expected for all protons on the pyridine ring. pw.edu.pl This is due to the deshielding effect of the positive charge on the protonated nitrogen atom, which withdraws electron density from the ring. The protons closest to the nitrogen (at positions 2 and 6) will experience the largest downfield shift. A new, broad signal corresponding to the N⁺-H proton will also appear, typically at a very downfield position (e.g., >10 ppm). The chemical shift of the methylene protons and the hydroxyl proton may also be slightly affected by the change in the electronic environment.

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton PositionExpected Chemical Shift (δ, ppm) for Nicotinyl Alcohol (in CDCl₃)Predicted Chemical Shift (δ, ppm) for this compoundMultiplicity
H-2~8.44Downfield shift (e.g., ~8.6-8.8)Singlet/Doublet
H-6~8.36Downfield shift (e.g., ~8.5-8.7)Doublet
H-4~7.71Downfield shift (e.g., ~7.9-8.1)Doublet/Triplet
H-5~7.26Downfield shift (e.g., ~7.4-7.6)Triplet/Multiplet
-CH₂-~4.67Minor shiftSinglet
-OHVariableVariableBroad Singlet
N⁺-HN/A>10Broad Singlet

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of nicotinyl alcohol provides information about the carbon skeleton. chemicalbook.com The carbon atoms of the pyridine ring have chemical shifts in the aromatic region (typically 120-150 ppm), with the carbons adjacent to the nitrogen appearing at lower field. The carbon of the hydroxymethyl group is found at a higher field, typically around 60-65 ppm. azom.com

Protonation of the pyridine nitrogen to form the hydrofluoride salt is expected to cause a downfield shift for the ring carbons, similar to what is observed in the ¹H NMR spectrum, due to the deshielding effect of the positive charge. The effect will be most pronounced for the carbons ortho and para to the nitrogen atom (C-2, C-6, and C-4). The chemical shift of the methylene carbon may also experience a slight downfield shift.

Table 4: Predicted ¹³C NMR Spectral Data for this compound
Carbon PositionExpected Chemical Shift (δ, ppm) for Nicotinyl AlcoholPredicted Chemical Shift (δ, ppm) for this compound
C-2~148-150Downfield shift
C-6~147-149Downfield shift
C-4~135-137Downfield shift
C-3~133-135Minor shift
C-5~123-125Downfield shift
-CH₂OH~62-64Minor shift

Note: Chemical shifts are approximate and can vary with solvent.

Solid-State Nuclear Magnetic Resonance (SSNMR)

¹³C and ¹⁵N SSNMR would be particularly informative. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be used to obtain high-resolution spectra of the carbon atoms, providing insights into the packing and conformation of the molecule in the crystal lattice. ¹⁵N SSNMR would be highly sensitive to the protonation state of the pyridine nitrogen. The chemical shift of the ¹⁵N nucleus is known to change significantly upon protonation, providing direct evidence of salt formation. rsc.org

Furthermore, ¹⁹F SSNMR would be a direct probe of the fluoride ion's environment. The chemical shift and lineshape of the ¹⁹F signal can provide information about the nature of the hydrogen bonding between the fluoride ion and the pyridinium and hydroxyl protons. Techniques such as ¹H-¹⁹F and ¹³C-¹⁹F cross-polarization could be used to establish through-space proximities between the fluoride ion and different parts of the nicotinyl alcohol cation, further refining the solid-state structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. khanacademy.org These techniques are invaluable for the structural elucidation and quantification of chemical compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules or polar molecules with minimal fragmentation. For the analysis of this compound, ESI-MS would typically be performed in positive ion mode, owing to the basicity of the pyridine nitrogen.

In the ESI source, the Nicotinyl alcohol moiety would be expected to readily accept a proton to form the protonated molecule, [M+H]⁺. Given the molecular weight of Nicotinyl alcohol (109.13 g/mol ), this would result in a prominent ion at a mass-to-charge ratio (m/z) of 110.0602. nih.gov The hydrofluoride salt itself would dissociate in the spray solvent.

Further fragmentation of the [M+H]⁺ ion can be induced (in-source fragmentation or tandem MS) to provide structural information. Based on the fragmentation of similar pyridine-containing compounds and the general fragmentation patterns of alcohols, characteristic losses would be anticipated. nih.govlibretexts.org The most likely fragmentation pathways for the protonated Nicotinyl alcohol would involve:

Loss of water (H₂O): A neutral loss of 18 Da from the protonated molecule (m/z 110) to yield a fragment at m/z 92. youtube.com

Loss of the hydroxymethyl group (•CH₂OH): Cleavage of the C-C bond between the pyridine ring and the methanol (B129727) group.

Ring fragmentation: Cleavage of the pyridine ring itself, though this typically requires higher collision energies.

A study on related nicotine (B1678760) compounds using ESI-MSⁿ showed that fragmentation generally involves modifications around the nitrogen-containing rings. nih.gov While specific experimental ESI-MS/MS data for this compound is not widely published, analysis of the free base, Nicotinyl alcohol, in the Human Metabolome Database (HMDB) shows a precursor ion at m/z 110.06052 and significant fragment ions. nih.gov

Table 1: Predicted ESI-MS Ions for Nicotinyl Alcohol

Ion Species Predicted m/z Description
[M+H]⁺ 110.06 Protonated molecular ion

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Nicotinyl alcohol is amenable to GC-MS analysis. nist.gov

In GC-MS analysis, ionization is typically achieved by electron ionization (EI), which is a hard ionization technique resulting in extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule. The NIST Mass Spectrometry Data Center contains reference spectra for the free base, Nicotinyl alcohol. nist.gov

The electron ionization mass spectrum of Nicotinyl alcohol shows a molecular ion peak (M⁺•) at m/z 109, corresponding to its molecular weight. The fragmentation pattern is key to its identification. Common fragmentation patterns for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. libretexts.orgyoutube.com For Nicotinyl alcohol, the base peak is often observed at m/z 108, resulting from the loss of a single hydrogen atom. Another prominent peak is typically seen at m/z 80, which arises from the loss of the CH₂O group.

Table 2: Key GC-MS Fragments for Nicotinyl Alcohol

m/z Relative Intensity Proposed Fragment
109 Moderate [C₆H₇NO]⁺• (Molecular Ion)
108 High [C₆H₆NO]⁺
80 High [C₅H₆N]⁺
79 Moderate [C₅H₅N]⁺•

Data derived from NIST Mass Spectrometry Data Center for Nicotinyl alcohol. nih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of compounds in complex mixtures. This technique is particularly well-suited for non-volatile or thermally labile compounds that are not suitable for GC-MS. For this compound, LC-MS/MS would be the method of choice for quantification in biological matrices.

A typical LC-MS/MS method would involve separation using a suitable column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is effective for polar compounds. nih.govnih.gov The mobile phase would likely consist of an acetonitrile (B52724)/water mixture with a buffer like ammonium (B1175870) formate (B1220265) to control pH and improve ionization. nih.gov

Detection would be performed using a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (e.g., m/z 110 for Nicotinyl alcohol) in the first quadrupole, inducing fragmentation in the collision cell, and monitoring for a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

While a specific, validated LC-MS/MS method for this compound is not detailed in the available literature, methods for the simultaneous determination of the structurally related compounds nicotine and cotinine (B1669453) are well-established and provide a strong basis for method development. nih.govnih.gov For example, a transition of m/z 110 → 92 (loss of H₂O) or 110 → 80 (loss of CH₂O) could be used for the quantification of Nicotinyl alcohol.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of this compound makes it a suitable candidate for XRD analysis.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a material. nih.gov An XRPD pattern is a unique "fingerprint" of a crystalline solid. nih.gov

For this compound, an XRPD analysis would produce a distinct pattern of diffraction peaks at specific angles (2θ). This pattern can be used for:

Identification: By comparing the experimental pattern to a reference database like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). researchgate.net

Polymorph screening: To identify different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Purity analysis: To detect the presence of other crystalline impurities.

While specific, publicly available XRPD patterns for this compound are scarce, standard reference patterns for numerous compounds are compiled in extensive databases. nist.govunt.edu The acquisition of such a pattern would involve grinding the crystalline solid into a fine powder, which is then irradiated with a monochromatic X-ray beam while the sample is rotated. The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique can unambiguously establish the molecular structure, conformation, and packing of molecules in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound (typically 10-200 µm in diameter) is required. nih.gov The crystal is mounted on a diffractometer and rotated in a beam of X-rays. The diffraction pattern is recorded by a detector, and the resulting data is used to solve the crystal structure.

The crystal structure would reveal:

Precise bond lengths and angles of the Nicotinyl alcohol cation.

The position of the fluoride anion and its interactions with the cation.

The nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group, the pyridine nitrogen, and the fluoride ion, which dictate the crystal packing.

Although the crystal structure of this compound is not publicly deposited in open-access crystallographic databases as of the latest review, the technique remains the definitive method for its solid-state structural characterization. nist.gov The determination of its crystal structure would provide fundamental insights into its physicochemical properties.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are crucial for determining the thermal stability and decomposition profile of a chemical compound. For this compound, these methods would provide insights into its stability under heating, which is vital for understanding its shelf-life and handling requirements.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA experiment for a pyridine-containing compound would involve heating the sample at a constant rate (e.g., 10 or 20 °C/min) in an inert atmosphere like nitrogen. lgcstandards.comwikipedia.org The resulting TGA curve would show the temperature at which the compound begins to decompose, indicated by a loss of mass. For pyridine derivatives, thermal stability can be influenced by the nature and position of substituents on the pyridine ring. wikipedia.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA detects exothermic or endothermic events, such as melting, crystallization, and decomposition. When analyzed alongside TGA, DTA can provide a more complete picture of the thermal events. For instance, an endothermic peak in the DTA curve corresponding to a mass loss in the TGA curve would confirm decomposition.

Table 1: Illustrative Thermal Analysis Data for a Pyridine Derivative

Analysis TypeParameterIllustrative ValueInterpretation
TGA Onset of Decomposition~200 °CThe temperature at which significant thermal degradation begins.
Major Mass Loss Step200-350 °CThe primary temperature range over which the compound decomposes.
Residual Mass at 600 °C< 5%Indicates nearly complete decomposition.
DTA Endothermic Peak~150 °CCould correspond to the melting point of the compound.
Exothermic Peak~250 °CCould indicate a decomposition event.

Chromatographic and Electrophoretic Techniques for Chemical Purity Assessment

Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A stability-indicating HPLC method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. sigmaaldrich.com For Nicotinyl alcohol and its related compounds, reversed-phase HPLC (RP-HPLC) is a common approach. sigmaaldrich.comnih.gov

Developing an HPLC method for a compound like this compound would involve optimizing several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. nih.gov A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. umlub.pllu.se

The following table presents a hypothetical set of HPLC conditions that could be a starting point for the analysis of this compound, based on methods for related compounds. nih.govlu.se

Table 2: Illustrative HPLC Method Parameters for a Nicotinyl Alcohol Compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Acetic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 10 µL
Column Temperature 25 °C

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and reduced solvent consumption. pharmaffiliates.com UPLC methods are increasingly used for impurity profiling and stability studies due to their enhanced sensitivity and efficiency. pharmaffiliates.comlubrizolcdmo.com

A UPLC method for this compound would offer significant advantages over HPLC, particularly in resolving closely related impurities. The method development would follow similar principles to HPLC but with instrumentation capable of handling the higher backpressures generated by the smaller particle columns.

The table below outlines potential UPLC conditions for analyzing a pyridine derivative, demonstrating the typical parameters for such an analysis. pharmaffiliates.com

Table 3: Illustrative UPLC Method Parameters for a Pyridine Derivative

ParameterCondition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 260 nm
Injection Volume 1 µL
Column Temperature 40 °C

Impurity Profiling and Related Substance Determination

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. pharmaguideline.com This is a critical aspect of drug development and quality control. Forced degradation studies are often conducted to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.govmedkoo.comnih.gov These studies help in developing and validating a stability-indicating analytical method that can separate the main compound from all its potential impurities. nih.gov

For this compound, potential impurities could arise from the synthesis process or from degradation over time. Common impurities of nicotinic acid and related compounds that could be relevant include isonicotinic acid, 5-ethyl-2-methylpyridine, and pyridine-2,5-dicarboxylic acid. sigmaaldrich.com The British Pharmacopoeia provides reference standards for impurities of nicotinyl alcohol tartrate, which could serve as a reference for identifying potential related substances. lgcstandards.com

An effective impurity profiling method, typically using HPLC or UPLC, should be able to resolve the active pharmaceutical ingredient (API) from all known and unknown impurities.

Chemical Reactivity and Transformation Studies of Nicotinyl Alcohol Hydrofluoride

Reactivity of the Pyridine (B92270) Nitrogen and Hydroxymethyl Functionality

Nicotinyl alcohol hydrofluoride's chemical behavior is dictated by its two primary functional components: the pyridine nitrogen and the hydroxymethyl group. The pyridine ring contains a nitrogen atom that is more electronegative than the carbon atoms, resulting in a withdrawal of electron density from the ring. pearson.com This inherent electron deficiency makes the pyridine nucleus less susceptible to electrophilic substitution reactions compared to benzene. pearson.com In the hydrofluoride salt form, the pyridine nitrogen is protonated, which further enhances the electron-withdrawing nature of the ring. deascal.comnih.gov The nitrogen atom possesses a lone pair of electrons, rendering it a Lewis base and a nucleophile capable of interacting with various species. echemi.com

The hydroxymethyl group (-CH2OH) is a primary alcohol. nih.govnist.gov The oxygen atom of this group has lone pairs of electrons, making it nucleophilic. Pyridine can act as a mild base and a nucleophilic catalyst to activate alcohols by abstracting the hydroxyl proton to form a more reactive alkoxide intermediate. echemi.com This activation facilitates various reactions, including substitution and esterification. echemi.com The hydroxymethyl group itself can be oxidized to form an aldehyde and subsequently a carboxylic acid. nih.gov

Derivatization Reactions and Synthetic Transformations

The dual functionality of nicotinyl alcohol allows for a range of derivatization reactions, leading to the synthesis of various esters, amides, and other derivatives.

As a primary alcohol, nicotinyl alcohol can undergo esterification by reacting with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. googleapis.comcommonorganicchemistry.comlibretexts.org The Fischer esterification method, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. commonorganicchemistry.com A two-step process involving the initial formation of an acid chloride with thionyl chloride, followed by reaction with the alcohol, is also a viable route. commonorganicchemistry.com

Trans-esterification is another method used, where an existing ester reacts with an alcohol to form a new ester. googleapis.com For example, nicotinic esters can be prepared by reacting nicotinoyl chloride hydrochloride with an alcohol. googleapis.comprepchem.comgoogle.com

While nicotinyl alcohol itself participates in ester formation, the creation of anhydrides involves its corresponding carboxylic acid, nicotinic acid. Nicotinic anhydride (B1165640) can be synthesized through several methods, including the reaction of nicotinoyl chloride with sodium nicotinate (B505614) or the use of dehydrating agents. atamanchemicals.comacs.orgorgsyn.org

Table 1: Selected Esterification Reactions

Reactants Product Method Reference(s)
Nicotinoyl chloride, 4-p-t-butylphenoxy-1-butanol 4-p-t-butylphenoxy-1-butyl nicotinate Reaction in dichloromethane prepchem.com
Nicotinic acid, Thionyl chloride, Ethyl ester of Z-methyl-S-(D-arabo-l,2,3,4-tetrahydroxybutyl) furan-3-carboxylic acid Ethyl ester of Z-methyl-S-(D-arabo-l,2,3,4-tetrahydroxybutyl) furan-3-carboxylic acid tetranicotinate Reaction in pyridine google.com

The synthesis of amides, specifically nicotinamide (B372718) and its derivatives, typically starts from nicotinic acid, which is first converted to a more reactive species like nicotinoyl chloride. researchgate.netprepchem.comresearchgate.netyoutube.com This acid chloride can then readily react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. libretexts.orgresearchgate.netyoutube.com For instance, nicotinic acid can be treated with thionyl chloride to produce nicotinoyl chloride hydrochloride, a key intermediate. prepchem.comprepchem.com This intermediate reacts with various amines to yield a wide range of nicotinoyl derivatives. researchgate.netprepchem.com

A notable derivative is nicotinic acid hydrazide, formed by the reaction of nicotinoyl chloride with hydrazine (B178648) hydrate. researchgate.net This hydrazide serves as a building block for synthesizing various heterocyclic compounds, such as thiazolidinones, after condensation with aromatic aldehydes to form Schiff bases. researchgate.net

Furthermore, modern catalytic methods enable the direct coupling of alcohols and amines to form amides. nih.govnih.gov These reactions, often catalyzed by ruthenium complexes, proceed by oxidizing the alcohol to an aldehyde, which then forms a hemiaminal with the amine, followed by a final oxidation step to the amide. nih.govnih.gov This provides a potential pathway to convert nicotinyl alcohol directly into nicotinamide derivatives.

Table 2: Synthesis of Nicotinoyl Derivatives

Starting Material Reagents Product Reference(s)
Nicotinic acid Thionyl chloride Nicotinoyl chloride prepchem.comprepchem.com
Nicotinoyl chloride Hydrazine hydrate Nicotinic acid hydrazide researchgate.net
Nicotinic acid hydrazide Aromatic aldehydes, Thioglycolic acid Thiazolidinone derivatives of nicotinic acid researchgate.net

Chemical reduction is more commonly associated with the synthesis of nicotinyl alcohol rather than its further reduction. The primary route to obtain nicotinyl alcohol involves the reduction of nicotinic acid or its ester derivatives. scholarsresearchlibrary.com For example, methyl nicotinate is efficiently reduced to 3-pyridyl methanol (B129727) (nicotinyl alcohol) using a sodium borohydride-methanol system in refluxing tetrahydrofuran (B95107). scholarsresearchlibrary.com The carboxyl group of nicotinic acid is susceptible to reduction. atamanchemicals.com

Another synthetic pathway involves the reduction of 3-cyanopyridine. This reaction, utilizing hydrogen gas with a palladium on charcoal catalyst, yields 3-aminomethyl-pyridine, which is subsequently converted into nicotinyl alcohol. atamanchemicals.com

The hydroxymethyl group of nicotinyl alcohol is already in a reduced alcoholic state. Further reduction would target the aromatic pyridine ring. However, the pyridine ring is generally resistant to reduction due to its aromatic stability and electron-deficient character. pearson.com

Complexation and Chelation Chemistry with Metal Ions

Chelation is a process where a ligand binds to a central metal ion through two or more separate bonds, forming a stable, ring-like structure known as a chelate. wikipedia.orgebsco.com Nicotinyl alcohol, with its potential donor atoms in the pyridine nitrogen and the hydroxymethyl oxygen, can function as a ligand in coordination chemistry. nih.govub.edu

Nicotinyl alcohol can coordinate to metal ions through the lone pair of electrons on the pyridine nitrogen and/or the lone pairs on the oxygen of the hydroxymethyl group. nih.gov The related nicotinate ligand (from nicotinic acid) is known to exhibit a variety of coordination modes, including monodentate, bidentate, and tridentate forms, binding through the nitrogen atom and/or the carboxylate oxygen atoms. researchgate.net

Studies have demonstrated the synthesis of coordination compounds using pyridyl alcohol ligands with metals like nickel and manganese. ub.edu For example, a binuclear nickel complex, [Ni2(LH2)2(N3)2Cl2], and a polymeric manganese chain featuring [Mn4(L)3(N3)4(HCOO)] monomeric units have been characterized. ub.edu In cyclopentadienone iron alcohol complexes, the alcohol's oxygen atom coordinates to the iron center, while its hydroxyl group engages in hydrogen bonding. nih.gov These alcohol ligands are often labile and can be substituted by other ligands. nih.gov The ability of heterocyclic ligands like nicotinyl alcohol to form stable complexes with transition metals is an area of active research, partly due to the biological relevance of such complexes. nih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
Nicotinyl alcohol
3-Pyridinemethanol (B1662793)
Nicotinic acid
Pyridine
Menthyl nicotinate
Nicotinoyl chloride
Nicotinic anhydride
4-p-t-butylphenoxy-1-butanol
4-p-t-butylphenoxy-1-butyl nicotinate
Ethyl ester of Z-methyl-S-(D-arabo-l,2,3,4-tetrahydroxybutyl) furan-3-carboxylic acid
Ethyl ester of Z-methyl-S-(D-arabo-l,2,3,4-tetrahydroxybutyl) furan-3-carboxylic acid tetranicotinate
Menthol
Thionyl chloride
Nicotinamide
Nicotinoyl chloride hydrochloride
Hydrazine hydrate
Nicotinic acid hydrazide
Thiazolidinone
Schiff bases
Alkyl nicotinate
Niacinamide
Methyl nicotinate
Sodium borohydride (B1222165)
Tetrahydrofuran
3-Cyanopyridine
Palladium
3-Aminomethyl-pyridine
Nickel
Manganese
Iron

Solution-Phase Complexation Thermodynamics and Kinetics

The solution-phase behavior of nicotinyl alcohol is characterized by the coordination capabilities of its pyridine nitrogen and the hydroxyl group. The pyridine nitrogen, with a pKa of approximately 4.73 for its conjugate acid, can readily participate in coordination with metal ions. drugbank.com The hydroxyl group can also engage in interactions, although it is less basic.

The formation of metal complexes in solution is a key aspect of the chemistry of pyridinyl alcohols. nih.gov The thermodynamics of these complexation reactions are influenced by factors such as the nature of the metal ion, the solvent, and the pH of the solution. The kinetics of complex formation can vary significantly, depending on the lability of the metal ion's coordination sphere and the steric and electronic properties of the nicotinyl alcohol ligand.

While specific thermodynamic and kinetic data for the complexation of this compound are not extensively documented, the behavior of the parent molecule, nicotinyl alcohol, provides significant insights. The pyridine nitrogen is the primary site for metal coordination, and the stability of the resulting complexes is expected to follow the Irving-Williams series for divalent metal ions (Mn < Fe < Co < Ni < Cu > Zn). The kinetics of ligand exchange on the metal center will dictate the rate at which these complexes are formed.

Solid-State Metal Complexes and Structural Characterization

In the solid state, nicotinyl alcohol acts as a versatile ligand, forming a variety of coordination polymers and discrete metal complexes. The ability of the pyridinyl alcoholato ligands to bridge between metal centers is a notable feature, leading to the formation of extended structures. nih.gov X-ray crystallography has been instrumental in characterizing the structures of these solid-state complexes.

For instance, tungsten(VI) phenylimido complexes with pyridinyl alcoholato ligands have been synthesized and structurally characterized. nih.gov In these complexes, the geometry around the metal center is typically a distorted square pyramidal or octahedral. nih.gov Similarly, ruthenium carbene complexes incorporating pyridinyl alcoholato ligands have been prepared and their structures elucidated, revealing details about the coordination environment of the ruthenium center. nih.gov

The structural diversity of these complexes is a testament to the flexible coordination modes of the nicotinyl alcohol ligand, which can act as a monodentate, bidentate, or bridging ligand. The specific coordination geometry is influenced by the metal ion, its oxidation state, and the presence of other ancillary ligands.

Table 1: Examples of Structurally Characterized Metal Complexes of Pyridinyl Alcohols

Metal Complex Type Coordination Geometry Reference
Tungsten(VI) Phenylimido Complex Distorted Square Pyramidal/Octahedral nih.gov
Ruthenium Carbene Complex Various nih.gov
Zirconium Alcoholato Complex Distorted Octahedral nih.gov

Tautomerism and Isomerization Phenomena

Tautomerism, the dynamic equilibrium between two interconverting isomers, is a well-documented phenomenon in pyridine chemistry, particularly in the case of hydroxypyridines. chemrxiv.org For nicotinyl alcohol (3-hydroxymethylpyridine), the potential for tautomerism is less pronounced compared to its 2- and 4-hydroxypyridine (B47283) counterparts. The hydroxymethyl group is not directly attached to a ring position that can readily participate in keto-enol or imine-enamine type tautomerism involving the ring nitrogen.

However, isomerization can occur. For instance, under certain conditions, the hydroxymethyl group could potentially rearrange, although this would require significant energy input and is not a facile process under normal conditions. The primary isomeric considerations for nicotinyl alcohol would be its positional isomers: 2-pyridinemethanol (B130429) and 4-pyridinemethanol.

The hydrofluoride salt formation does not fundamentally alter the potential for tautomerism or isomerization of the nicotinyl alcohol moiety itself. The protonation of the pyridine nitrogen is the most significant equilibrium to consider, which is a function of pH.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of nicotinyl alcohol has been a subject of study, particularly its oxidation. The oxidation of nicotinyl alcohol to nicotinic acid is a key transformation that can be achieved electrochemically. acs.org This process typically involves a four-electron transfer. acs.org

Studies have shown that nickel oxyhydroxide (NiOOH) can act as a heterogeneous electrocatalyst for the oxidation of nicotinyl alcohol. acs.org The process involves the constant regeneration of the NiOOH layer on the anode surface, which mediates the oxidation of the alcohol to the corresponding carboxylic acid. acs.org The efficiency of this electrochemical oxidation is dependent on factors such as the current density, the amount of charge passed, and the nature of the electrode material. acs.org For example, the oxidation of a 0.1 M solution of nicotinyl alcohol in aqueous 0.1 M KOH has been optimized by varying these parameters. acs.org

The redox behavior of nicotinyl alcohol is centered on the oxidation of the primary alcohol group. The pyridine ring itself can also undergo redox reactions, but these typically occur at more extreme potentials. The presence of the hydrofluoride counter-ion in this compound is not expected to significantly alter the fundamental redox chemistry of the nicotinyl alcohol cation, which remains the electroactive species.

Table 2: Electrochemical Oxidation of Nicotinyl Alcohol

Parameter Value/Condition Observation Reference
Reactant Nicotinyl Alcohol (3a) Oxidized to Nicotinic Acid (4a) acs.org
Catalyst NiOOH-coated nickel electrode Heterogeneous electrocatalysis acs.org
Electrolyte 0.1 M KOH (aqueous) Supports the electrochemical process acs.org
Charge Passed 2-6 F mol⁻¹ Reaction progress monitored acs.org

Solid State Chemistry and Polymorphism of Nicotinyl Alcohol Hydrofluoride

Crystalline Forms and Polymorphism: An Open Question

The investigation into the solid-state forms of a compound begins with the identification and characterization of its possible polymorphs. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman, IR) are instrumental in distinguishing between different crystal lattices.

Identification and Characterization of Polymorphs

Currently, there are no published studies that identify or characterize any polymorphic forms of Nicotinyl alcohol hydrofluoride. The scientific community has not yet reported on the distinct crystalline structures this compound may adopt.

Factors Influencing Polymorphic Expression

The expression of a particular polymorphic form is influenced by a variety of thermodynamic and kinetic factors, including solvent, temperature, pressure, and the presence of impurities. Without identified polymorphs for this compound, the specific conditions that might favor one form over another remain unknown.

Pseudopolymorphism: The Search for Solvates and Hydrates

Pseudopolymorphism involves the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice. These forms can exhibit different properties compared to their anhydrous or non-solvated counterparts. There is currently no available research detailing the existence or characterization of any solvates or hydrates of this compound.

Amorphous Forms and Their Physicochemical Stability

Amorphous forms lack the long-range ordered structure of crystalline solids and often exhibit higher solubility but lower physical stability. The study of the amorphous state of a pharmaceutical compound is crucial for understanding its behavior during manufacturing and storage. However, the physicochemical stability and properties of amorphous this compound have not been documented in the scientific literature.

Mechanochemical Synthesis and Solid-State Transformations

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an increasingly important green chemistry approach for the synthesis of novel solid-state forms. There are no published reports on the use of mechanochemical methods for the synthesis or solid-state transformation of this compound.

Crystal Engineering and Design Strategies

Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. The application of crystal engineering principles, such as co-crystallization, to this compound has not been explored in the available literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular-level properties of chemical compounds. These methods provide insights into molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-pyridinemethanol (B1662793), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov

Studies on related pyridine (B92270) derivatives have also utilized DFT to analyze nucleophilicity, with calculations at the B3LYP/6-311G+(d,p) level of theory helping to predict the reactivity of substituted pyridines. chemicalbook.com Furthermore, DFT has been applied to understand the electronic effects in the oxidation of 3-pyridinemethanol, revealing how the nitrogen heteroatom influences catalyst interactions. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecular systems. For 3-pyridinemethanol, ab initio calculations have been used alongside DFT to analyze its conformational stability and spectral characteristics. nih.gov These methods are crucial for obtaining a detailed understanding of the molecule's fundamental properties, such as its equilibrium geometry and the energies of its molecular orbitals. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies from these studies indicate the regions of electron donation and acceptance, which are key to understanding the molecule's reactivity. nih.gov

PropertyCalculated Value (3-pyridinemethanol)Method
HOMO Energy-DFT/B3LYP/6-311++G(d,p)
LUMO Energy-DFT/B3LYP/6-311++G(d,p)
Energy Gap-DFT/B3LYP/6-311++G(d,p)

(Note: Specific energy values from the cited study are not provided in the abstract and would require access to the full paper. The table structure is provided for illustrative purposes.)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3-pyridinemethanol has been performed to identify its most stable molecular structure. nih.gov Such analyses are crucial for understanding how the molecule might behave in different environments and how it interacts with other molecules. While specific molecular dynamics (MD) simulations for nicotinyl alcohol hydrofluoride are not readily found, MD simulations are a standard tool for exploring the conformational landscape of molecules and their dynamic behavior over time. For a molecule like nicotinyl alcohol, MD could elucidate the flexibility of the hydroxymethyl group relative to the pyridine ring.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The hydrofluoride salt of nicotinyl alcohol is expected to have a complex network of intermolecular interactions, primarily dominated by hydrogen bonding. The protonated pyridine nitrogen and the fluoride (B91410) ion would be key participants in strong N-H···F hydrogen bonds. Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Studies on the pyridine-hydrogen fluoride system have revealed the formation of very strong N-H···F and F-H···F hydrogen bonds. iitr.ac.in In cocrystals of phenylacetic acid and nicotinamide (B372718) (a related pyridine derivative), computational studies have shown that the carboxylic acid-pyridine heterosynthon is a dominant and highly stable hydrogen-bonded motif. researchgate.net This suggests that in the solid state of this compound, a well-defined and energetically favorable hydrogen-bonding network would be established, significantly influencing its physical properties.

Reaction Mechanism Studies and Transition State Analysis

Detailed theoretical studies on the reaction mechanisms and transition states specifically for this compound are scarce in the literature. However, the known chemical reactivity of 3-pyridinemethanol provides a basis for potential theoretical investigations. For instance, the oxidation of 3-pyridinemethanol to the corresponding aldehyde is a known transformation, and DFT calculations could be used to model the reaction pathway, identify transition states, and calculate activation energies, especially in the context of catalysis. researchgate.net Similarly, the esterification of the alcohol group or reactions involving the pyridine nitrogen could be modeled to understand the mechanistic details at a molecular level.

Prediction of Solid-State Properties and Polymorphism

The prediction of solid-state properties, including polymorphism (the ability of a solid material to exist in more than one crystalline form), is a significant area of computational chemistry. For ionic compounds like this compound, computational methods can be used to predict potential crystal structures and their relative stabilities.

Research on the high-pressure polymorphism of pyridine has identified multiple crystalline phases, with their structures determined by a balance of intermolecular forces. nih.gov Computational studies on pyridine dimers have identified various stable configurations linked by C-H···N, C-H···π, or stacking interactions. nih.gov For this compound, the strong ionic and hydrogen-bonding interactions would be the primary determinants of its crystal packing. Computational crystal structure prediction methods could be employed to explore the potential polymorphic landscape of this salt, which would be crucial for understanding its stability, solubility, and other solid-state characteristics.

Chemical Stability, Degradation Kinetics, and Impurity Profiling

Kinetic Modeling of Degradation Processes (e.g., Zero-order, First-order, Second-order Kinetics)

The kinetics of degradation for nicotinyl alcohol hydrofluoride have not been extensively reported. However, based on studies of related compounds, the degradation processes can often be modeled using standard kinetic equations.

First-order kinetics is commonly observed in the degradation of many pharmaceutical compounds where the rate of degradation is directly proportional to the concentration of the drug. The hydrolysis of pyridinecarboxamides, for example, has been shown to follow first-order kinetics. researchgate.net The degradation of many compounds via photolysis also often follows first-order kinetics.

Second-order kinetics may be applicable in cases where the degradation involves the reaction between the drug and another molecule, such as an oxidizing agent or a catalyst. For instance, the pyridine-catalyzed hydrolysis of certain compounds has been shown to follow second-order kinetics. researchgate.net

The specific kinetic model for the degradation of this compound would depend on the specific degradation pathway and the environmental conditions. To determine the precise kinetics, experimental studies measuring the concentration of the compound over time under controlled conditions would be necessary.

Influence of Environmental Factors on Chemical Stability (e.g., Temperature, pH, Moisture, Light)

Environmental factors play a significant role in the chemical stability of this compound.

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including degradation processes. The degradation rate of pyridine (B92270) compounds has been shown to increase with temperature. researchgate.net For this compound, elevated temperatures would likely increase the rate of oxidation and any potential hydrolytic degradation. A safety data sheet for nicotinyl alcohol suggests storing it in a dry, cool, and well-ventilated place. fishersci.com

pH: The pH of a solution can significantly influence the stability of this compound. The pyridine nitrogen has a pKa of approximately 5.2, meaning it will be protonated in acidic conditions. wikipedia.org This can affect its reactivity. The initial pH of a solution can also influence the rate of photocatalytic degradation of pyridine. researchgate.net For this compound, extreme pH values, both acidic and alkaline, could potentially catalyze degradation reactions.

Moisture: Nicotinyl alcohol is described as a hygroscopic liquid, meaning it readily absorbs moisture from the air. fishersci.comnih.gov Moisture can act as a medium for hydrolytic reactions and can also facilitate other degradation pathways. The moisture sensitivity of pyridine derivatives has been studied, and it has been shown that the position of the nitrogen atom in the pyridine ring can influence the interaction with water molecules. nih.govacs.orgacs.org Therefore, protecting this compound from moisture is crucial for maintaining its stability.

Light: As discussed under photolysis, exposure to light, particularly UV radiation, can lead to the degradation of the pyridine ring. researchgate.netnih.gov Storage in light-resistant containers is a necessary precaution to prevent photodegradation.

Interactive Data Table: Influence of Environmental Factors on this compound Stability

Environmental FactorPotential Impact on Stability
Temperature Increased temperature accelerates degradation rates.
pH Extreme pH values can catalyze degradation. The protonation state of the pyridine nitrogen is pH-dependent.
Moisture Hygroscopic nature can lead to degradation. Acts as a solvent for reactions.
Light UV exposure can cause photodegradation of the pyridine ring.

Impurity Identification and Quantification Methodologies

Impurity profiling is essential to ensure the quality and safety of any chemical compound. For this compound, impurities can arise from the synthesis process or from degradation.

Potential impurities from synthesis could include unreacted starting materials, by-products from side reactions, or residual solvents. Degradation impurities would primarily be the products of oxidation and photolysis as described in section 7.1, such as 3-pyridinecarboxaldehyde (B140518) and nicotinic acid.

Various analytical techniques are employed for the identification and quantification of impurities in pharmaceutical compounds. These include:

High-Performance Liquid Chromatography (HPLC): This is the most common technique for impurity profiling due to its high resolution and sensitivity. Different types of detectors, such as UV-Vis and mass spectrometry (LC-MS), can be used for detection and identification. nih.gov

Gas Chromatography (GC): GC is suitable for volatile impurities and can be used to analyze nicotinyl alcohol and its related substances. nist.gov

Mass Spectrometry (MS): MS, often coupled with chromatography (LC-MS, GC-MS), is a powerful tool for the structural elucidation of unknown impurities. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about impurities. klivon.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in impurities. klivon.com

Pharmacopeial monographs for related substances often provide specific chromatographic conditions for impurity testing. lgcstandards.com

Strategies for Enhancing Chemical Stability

Several strategies can be employed to enhance the chemical stability of this compound:

Control of Storage Conditions: As indicated by its sensitivity to environmental factors, storing this compound in a cool, dry, and dark place in well-closed containers is the most straightforward and critical stability-enhancing measure. fishersci.com

Formulation with Stabilizers:

Antioxidants: To prevent oxidative degradation, antioxidants can be included in formulations. Common antioxidants used in pharmaceuticals include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

Buffering Agents: Using appropriate buffering agents to maintain the pH of a formulation within a stable range can prevent pH-catalyzed degradation.

Chelating Agents: Trace metal ions can catalyze oxidative degradation. The inclusion of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Use of Protective Packaging: Packaging materials that protect against moisture and light, such as amber glass vials or blister packs with appropriate barrier films, are essential for maintaining the stability of the final product.

Formation of More Stable Derivatives: In some cases, converting a compound into a more stable derivative, such as an ester or a different salt form, can improve its stability profile. For instance, nicotinyl alcohol is also available as a tartrate salt, which is a crystalline solid and may offer different stability characteristics compared to the hydrofluoride salt. nih.gov

By implementing these strategies, the chemical stability of this compound can be significantly improved, ensuring its quality and efficacy over its shelf life.

Non Biological Applications and Material Science Contexts

Role as a Chemical Intermediate in Organic Synthesis

The fundamental structure of nicotinyl alcohol (3-pyridinemethanol) makes it a versatile building block in organic synthesis. It can undergo reactions typical of both primary alcohols and pyridines, allowing for its incorporation into a wide array of more complex molecules. The hydrofluoride salt serves as a stable, solid precursor that can be used directly in certain reactions or neutralized to provide the free base form.

The primary alcohol group can be readily oxidized to form 3-pyridinecarboxaldehyde (B140518) or nicotinic acid, or it can be converted into a better leaving group (e.g., a halide or sulfonate) for nucleophilic substitution reactions. For instance, the conversion to pyridin-3-yl-methylene halide is a key step in the synthesis of nicotinyl alcohol ether derivatives, which have been investigated for various applications. biolinscientific.com

Furthermore, nicotinyl alcohol and its derivatives are utilized in catalytic processes. The synthesis of 3-pyridinemethanol (B1662793) itself can be achieved through the catalytic hydrogenation of nicotinic acid esters, such as methyl nicotinate (B505614) or ethyl nicotinate, using ruthenium or palladium-based catalysts. chemicalbook.com This highlights its position as a product and precursor in the landscape of synthetic organic chemistry. In more advanced applications, alcohols can participate in stereoretentive amidation reactions when activated by specific reagents like titanium(IV) fluoride (B91410) (TiF₄), suggesting a potential reactivity pathway for the hydrofluoride salt under Lewis acidic conditions. nih.gov

Table 1: Examples of Synthesis Reactions Involving the 3-Pyridinemethanol Moiety

Starting MaterialReagent(s)ProductReaction Type
Ethyl nicotinateH₂, Ruthenium Complex, KOMe3-PyridinemethanolCatalytic Hydrogenation
3-Cyanopyridine1. Pd/C, H₂ 2. Ethyl nitrite3-PyridinemethanolReduction, Diazotization
3-PyridinemethanolSOCl₂3-(Chloromethyl)pyridineChlorination
Secondary Alcohols1. SOCl₂ 2. Nitrile, TiF₄AmideStereoretentive Amidation

This table illustrates representative transformations related to the nicotinyl alcohol core structure, demonstrating its versatility as a chemical intermediate.

Integration into Advanced Materials (e.g., Metal-Organic Frameworks and Catalysis)

The bifunctional nature of nicotinyl alcohol, featuring both a nitrogen-containing heterocycle and an alcohol group, makes it an excellent candidate for use as a ligand or structural template in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial for determining the MOF's structure and properties. Nicotinyl alcohol (as 3-hydroxymethylpyridine or 3hmpH) has been successfully used as a template molecule in the synthesis of novel MOFs. rsc.org In these syntheses, the pyridine (B92270) nitrogen can coordinate to the metal center, while the alcohol group can influence the framework's topology through hydrogen bonding or act as a secondary coordination site. The introduction of pyridine-based molecules like nicotinyl alcohol can lead to significant structural diversity in the resulting frameworks. rsc.orgrsc.org

Catalysis: Pyridine-containing ligands are widely employed in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers and modulate their electronic properties and stability. alfachemic.com Nicotinyl alcohol can act as a monodentate ligand through its pyridine nitrogen or as a bidentate chelating ligand involving both the nitrogen and the alcohol oxygen. This coordination is central to applications in:

Hydrogenation and Transfer Hydrogenation: Pyridine-metal complexes are known to catalyze hydrogenation reactions. alfachemic.com Iridium complexes with functionalized N-heterocyclic carbene ligands, for example, catalyze the N-alkylation of amines with alcohols via a "borrowing hydrogen" mechanism, a process relevant to the reactivity of the alcohol group in nicotinyl alcohol. epa.gov

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions, such as the arylation of alcohols, often rely on specialized phosphine (B1218219) or N-heterocyclic carbene ligands to achieve high efficiency. nih.govresearchgate.net The pyridine motif within nicotinyl alcohol provides a fundamental structural element that is common in the design of more complex ligands for such transformations.

The use of nicotinyl alcohol or its hydrofluoride salt as a precursor allows for the in-situ formation of catalytically active species or the construction of robust, functional materials like MOFs.

Surface Chemistry and Adsorption Phenomena

The interaction of molecules with surfaces is critical in fields ranging from catalysis to environmental remediation and sensor technology. The chemical structure of nicotinyl alcohol hydrofluoride suggests a strong potential for adsorption onto various substrates.

The pyridine ring can interact with surfaces through several mechanisms. On carbon-based materials like activated carbon, π-π stacking interactions between the aromatic ring of pyridine and the graphitic surface play a dominant role in the adsorption process. mdpi.com This makes such materials effective for removing pyridine-containing compounds from aqueous solutions.

On metal surfaces, the nitrogen lone pair allows for coordinative bonding. The study of biomolecule adsorption onto surfaces like poly(2-vinylpyridine) films demonstrates the importance of the pyridine moiety in mediating surface interactions. nih.gov Techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) are used to quantify the dynamics and thermodynamics of such adsorption events in real-time. biolinscientific.comnih.gov

The presence of the hydroxyl group in nicotinyl alcohol adds another dimension to its surface chemistry, enabling hydrogen bonding with suitable surfaces or with other adsorbed molecules. The adsorption capacity of a given material for a target molecule can be quantified, often using models like the Langmuir or Freundlich isotherms, which describe the relationship between the concentration of the adsorbate and the amount adsorbed on the surface at equilibrium. nih.gov

Table 2: Key Parameters in Adsorption Studies

ParameterSymbolDescriptionRelevance
Adsorption CapacityqₑThe amount of adsorbate per unit mass of adsorbent at equilibrium (e.g., mg/g).Measures the maximum efficiency of an adsorbent material. nih.gov
Langmuir Isotherm-A model that assumes monolayer adsorption onto a homogeneous surface.Used to determine the maximum adsorption capacity (qₘₐₓ). mdpi.com
Freundlich Isotherm-An empirical model that describes adsorption on heterogeneous surfaces.Provides information on adsorption intensity and surface heterogeneity. nih.gov
Pseudo-Second-Order Kinetics-A model describing the rate of adsorption based on adsorption capacity.Helps to understand the mechanism and rate-limiting steps of the adsorption process. nih.gov

Applications in Analytical Reagents and Sensors

The ability of the pyridyl group to selectively complex with metal ions is a cornerstone of its application in analytical chemistry. rsc.org Nicotinyl alcohol, containing this key functional group, serves as a valuable platform for the design of chemosensors and analytical reagents.

The nitrogen atom of the pyridine ring can act as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a metal ion. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or the emission of light (fluorescent sensor). nih.gov

The design of fluorescent sensors often involves a "chelation-enhanced fluorescence" (CHEF) mechanism. rsc.org In a typical CHEF sensor, a fluorophore is linked to a chelating unit (the receptor). In the unbound state, the fluorescence is quenched. Upon binding to a target analyte (e.g., a metal ion), the quenching mechanism is disrupted, and a significant increase in fluorescence intensity is observed. Pyridine-based receptors have been developed for the selective detection of various metal ions, including copper (Cu²⁺) and zinc (Zn²⁺). rsc.orgnih.gov

The presence of the alcohol group in nicotinyl alcohol can further refine the sensor's properties by:

Acting as an additional donor site to improve binding affinity and selectivity for specific metals. rsc.org

Altering the solubility of the sensor molecule in different media.

Providing a convenient handle for further chemical modification to tune the sensor's optical properties.

While specific sensors based directly on this compound are not widely documented, the foundational principles of pyridine-based ligand design strongly support its potential as a core component in the development of new analytical tools. arkat-usa.org

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